molecular formula C16H21NO2 B10968466 3-(4-methoxyphenyl)-N,N-di(prop-2-en-1-yl)propanamide

3-(4-methoxyphenyl)-N,N-di(prop-2-en-1-yl)propanamide

Cat. No.: B10968466
M. Wt: 259.34 g/mol
InChI Key: CCLBNXSHNHWBEO-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyphenyl group and a bis(prop-2-en-1-yl)propanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and prop-2-en-1-amine.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with prop-2-en-1-amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to form the corresponding amine.

    Amidation: The resulting amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, 3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE is unique due to its specific structural features and potential applications in multiple fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N,N-bis(prop-2-enyl)propanamide

InChI

InChI=1S/C16H21NO2/c1-4-12-17(13-5-2)16(18)11-8-14-6-9-15(19-3)10-7-14/h4-7,9-10H,1-2,8,11-13H2,3H3

InChI Key

CCLBNXSHNHWBEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CC=C)CC=C

Origin of Product

United States

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